molecular formula C8H12N2O B14403791 2-(1-Ethoxyethyl)pyrazine CAS No. 85985-30-4

2-(1-Ethoxyethyl)pyrazine

Cat. No.: B14403791
CAS No.: 85985-30-4
M. Wt: 152.19 g/mol
InChI Key: JLQHDMISJWRNMO-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)pyrazine is a substituted pyrazine derivative characterized by a pyrazine core (a six-membered heterocyclic ring with nitrogen atoms at the 1,4-positions) functionalized with a 1-ethoxyethyl group at the 2-position . Pyrazines are commonly formed via the Maillard reaction, where α-amino carbonyl compounds condense to form dihydropyrazines, which subsequently aromatize . This compound’s ethoxyethyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl- or alkoxy-substituted pyrazines.

Properties

CAS No.

85985-30-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1-ethoxyethyl)pyrazine

InChI

InChI=1S/C8H12N2O/c1-3-11-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3

InChI Key

JLQHDMISJWRNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group. Another method includes the use of ethyl bromoacetate and pyrazine in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired compound .

Industrial Production Methods

Industrial production of 2-(1-Ethoxyethyl)pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazines, pyrazine-2-carboxylic acids, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Ethoxyethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Research has shown potential antitumor and anti-inflammatory properties, suggesting its use in drug development.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, its antitumor activity is attributed to the inhibition of certain kinases and the induction of apoptosis in cancer cells. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

Structural and Functional Group Variations

The structural diversity of pyrazine derivatives arises from variations in substituents, which significantly influence their physicochemical and functional properties. Below is a comparison of key compounds:

Compound Substituents Key Features
2-(1-Ethoxyethyl)pyrazine 2-position: 1-ethoxyethyl group Enhanced lipophilicity; potential for prolonged aroma release in food systems
2,5-Dimethylpyrazine 2- and 5-positions: methyl groups High volatility; contributes to nutty, roasted aromas in foods
2-Methoxy-3-isopropylpyrazine 2-methoxy, 3-isopropyl groups Extremely low odor threshold (<1 ppb); imparts earthy notes in wines
Ethenyl-pyrazine Ethenyl group Reactive double bond; potential for polymerization or further functionalization
2-(Tetrahydroxybutyl)pyrazine Hydroxylated alkyl chain High polarity; formed in glucosamine degradation, relevant in pharmaceuticals

Key Observations :

  • Aroma Profiles : Smaller substituents (e.g., methyl or methoxy) correlate with lower odor thresholds and sharper aromas, while bulkier groups may enhance persistence in complex matrices like soy sauce or plant-based meats .

Physicochemical and Sensory Properties

Table 2: Comparative Properties of Selected Pyrazines
Property 2-(1-Ethoxyethyl)pyrazine 2,5-Dimethylpyrazine 2-Methoxy-3-isopropylpyrazine
Molecular Weight (g/mol) ~166 (estimated) 122.17 166.22
Boiling Point High (estimated >200°C) 155°C 220°C
Odor Threshold Not reported 10 ppb 0.002 ppb
Aroma Profile Roasted, earthy (inferred) Nutty, roasted Earthy, vegetal

Notes:

  • Synergistic Effects : Sub-threshold pyrazines (e.g., <1 ppb) can amplify roasted aromas in combination, as seen in soy sauce .

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